1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde
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Overview
Description
1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C8H13FO It is a cyclobutane derivative with a fluoropropyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde typically involves the reaction of cyclobutane derivatives with fluorinated reagents. One common method includes the use of lithium diisopropylamide (LDA) to initiate an intramolecular cyclization, followed by silylation to form the cyclobutane ring . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The fluoropropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under mild conditions.
Major Products
Oxidation: 1-(3-Fluoropropyl)cyclobutane-1-carboxylic acid.
Reduction: 1-(3-Fluoropropyl)cyclobutanol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluoropropyl group can enhance the compound’s ability to penetrate biological membranes, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloropropyl)cyclobutane-1-carbaldehyde
- 1-(3-Bromopropyl)cyclobutane-1-carbaldehyde
- 1-(3-Methylpropyl)cyclobutane-1-carbaldehyde
Uniqueness
1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it particularly useful in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
Properties
Molecular Formula |
C8H13FO |
---|---|
Molecular Weight |
144.19 g/mol |
IUPAC Name |
1-(3-fluoropropyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C8H13FO/c9-6-2-5-8(7-10)3-1-4-8/h7H,1-6H2 |
InChI Key |
HASHUZANRUCYPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CCCF)C=O |
Origin of Product |
United States |
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